Product packaging for 7H-Benzo[kl]acridine(Cat. No.:)

7H-Benzo[kl]acridine

Cat. No.: B1512116
M. Wt: 217.26 g/mol
InChI Key: MCXFBJRDLNFXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H-Benzo[kl]acridine (CAS 200-22-6) is an organic compound with the molecular formula C₁₆H₁₁N and a molecular weight of 217.27 g/mol. This nitrogen-containing heteroarene serves as a valuable building block in advanced research and development, particularly in the fields of medicinal chemistry and materials science. In life sciences research, the benzo[kl]acridine scaffold is of significant interest due to its biological activity. Studies on related benzopyrido[2,3,4-kl]acridine derivatives have demonstrated potent cytotoxicity against human cancer cell lines, with IC₅₀ values in the nanomolar range. These compounds exhibit a capacity to bind to DNA and inhibit key enzymes like topoisomerases , making them a promising molecular framework for the discovery of novel antitumor agents . In the realm of materials science, benzo[kl]acridine derivatives have garnered attention for their optoelectronic properties. They are investigated as potential components for organic light-emitting diodes (OLEDs) , organic photovoltaics (OPV), and organic field-effect transistors (OFET). Their structural architecture makes them suitable not only as active layer components but also as hole or electron transporting materials in electronic devices . From a synthetic chemistry perspective, modern and efficient methods for constructing the benzo[kl]acridine core have been established. A notable approach involves a one-pot palladium-catalyzed domino synthesis from commercially available starting materials like dihalonaphthalenes and diphenylamines, achieving high yields of up to 95% . This efficient access facilitates further exploration of its chemical space. Please Note: This product is intended for research and development purposes only. It is not intended for medicinal, household, or other personal uses. Researchers should consult the safety data sheet (SDS) and adhere to all safe laboratory practices when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11N B1512116 7H-Benzo[kl]acridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

IUPAC Name

8-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene

InChI

InChI=1S/C16H11N/c1-2-9-14-12(7-1)13-8-3-5-11-6-4-10-15(17-14)16(11)13/h1-10,17H

InChI Key

MCXFBJRDLNFXHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C(=CC=C4)N2

Origin of Product

United States

Advanced Synthetic Methodologies for 7h Benzo Kl Acridine and Its Derivatives

Retrosynthetic Analysis and Established Pathways to the 7H-Benzo[kl]acridine Core

Retrosynthetic analysis of the this compound structure reveals that the most logical disconnections are the C-N and C-C bonds that form the acridine (B1665455) core. This approach suggests precursors such as a 1,8-disubstituted naphthalene (B1677914) and an aniline (B41778) derivative. The key synthetic challenge lies in the efficient formation of these two bonds in the final cyclization step.

Contemporary Developments in this compound Synthesis

Modern organic synthesis has provided a host of new tools and strategies to overcome the limitations of classical methods. Recent developments in catalysis and the application of green chemistry principles have led to more efficient and sustainable routes to the this compound scaffold.

Catalytic Approaches and Ligand Design in this compound Formation

The success of this domino reaction relies on the careful selection of two independent catalyst systems that can operate in the same pot. The proposed mechanism involves two sequential catalytic cycles:

Buchwald-Hartwig Amination: The first cycle involves the palladium-catalyzed coupling of a diphenylamine (B1679370) with one of the C-X bonds of the 1,8-dihalonaphthalene. A catalyst system composed of Pd₂(dba)₃ and a bulky, electron-rich phosphine (B1218219) ligand like tri-tert-butylphosphine (B79228) ((tBu)₃P) is effective for this transformation. rsc.org

Intramolecular C-H Arylation: Following the C-N bond formation, a second palladium catalyst system, such as Pd(OAc)₂ with a ligand like tricyclohexylphosphine (B42057) (Cy₃P), facilitates the intramolecular C-H activation and subsequent C-C bond formation to close the final ring and form the aromatic acridine core. rsc.org

The ability to combine these two catalytic cycles into a single operation provides an elegant and highly efficient entry into the this compound system. rsc.org

Table 1: Palladium-Catalyzed Domino Synthesis of this compound Derivatives rsc.org
Naphthalene SubstrateAmine SubstrateCatalyst SystemYield
1,8-DiiodonaphthaleneDiphenylaminePd₂(dba)₃/(tBu)₃P & Pd(OAc)₂/Cy₃P95%
1,8-DibromonaphthaleneDiphenylaminePd₂(dba)₃/(tBu)₃P & Pd(OAc)₂/Cy₃P85%
1,8-Diiodonaphthalene4,4'-Di-tert-butyldiphenylaminePd₂(dba)₃/(tBu)₃P & Pd(OAc)₂/Cy₃P91%

Green Chemistry Principles Applied to this compound Production

While specific green chemistry protocols for this compound are not extensively detailed, principles applied to the synthesis of general acridine derivatives offer a blueprint for more sustainable production. Green chemistry aims to reduce waste, use less hazardous materials, and improve energy efficiency.

Key green strategies applicable to acridine synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically shorten reaction times, often from hours to minutes, and increase product yields. tandfonline.comijcce.ac.irresearchgate.net For example, the Bernthsen reaction, which traditionally requires prolonged heating, can be significantly accelerated with microwaves. tandfonline.com One-pot, multi-component reactions for acridinediones have been successfully performed in water under microwave irradiation, highlighting an environmentally benign approach. ijcce.ac.ir

Reusable Catalysts: The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green chemistry. For the synthesis of benzo[c]acridine derivatives, a nanoporous solid acid catalyst (sulfonic acid functionalized SBA-15) has been used effectively under solvent-free conditions. scielo.org.mx Similarly, a reusable cobalt-on-carbon (Co/C) catalyst derived from rice husks has been employed for the microwave-assisted synthesis of acridines in water. rsc.orgrsc.org

Solvent-Free and Water-Based Systems: Conducting reactions without organic solvents or in water reduces environmental impact and simplifies purification. ijcce.ac.irscielo.org.mx

Applying these principles, such as a microwave-assisted, one-pot domino reaction using a recyclable catalyst, could significantly enhance the environmental profile of this compound synthesis.

Photochemical and Electrochemical Routes for this compound Construction

Photochemical and electrochemical methods offer alternative, often milder, pathways for constructing complex molecules by using light or electricity to generate reactive intermediates.

While a direct photochemical or electrochemical synthesis of the this compound core from simple precursors is not yet a widely established method, the photochemical properties of the scaffold itself are of great interest. Annulated N-aryl benzo[kl]acridines have been identified as highly effective, metal-free, visible-light-responsive organic photocatalysts. researchgate.netmdpi.com These molecules, possessing an extended π-conjugated system, can absorb visible light and mediate reactions like atom transfer radical polymerization (ATRP). mdpi.com The synthesis of these photocatalysts utilizes the palladium-catalyzed N-H/C-H coupling method, linking the construction of the scaffold to its photochemical application. mdpi.com

Furthermore, classical photochemical reactions like the Mallory photocyclization, which involves the light-induced cyclization of stilbene-type precursors, are a well-known method for forming polycyclic aromatic systems and represent a potential, though less direct, photochemical route to related fused acridine structures. Electrochemical methods, which can generate radical ions or other reactive species under controlled conditions, represent a promising but currently underexplored avenue for the construction of the this compound ring system.

Divergent Synthesis of Functionalized this compound Scaffolds

Divergent synthesis is a powerful strategy that allows for the creation of a large library of structurally related compounds from a single, common intermediate. This approach is highly valuable for medicinal chemistry and materials science, where structure-activity or structure-property relationships are investigated.

A divergent approach to synthesizing functionalized dihydrobenzoacridines has been demonstrated, and its principles are directly applicable to the this compound scaffold. rsc.orgscispace.com The key is to first synthesize a versatile molecular platform, typically a halogenated derivative such as an iodo- or bromo-7H-benzo[kl]acridine. This halogen atom then serves as a synthetic handle for a wide array of subsequent transformations, particularly palladium-catalyzed cross-coupling reactions.

Using this strategy, a variety of carbon-based and heteroatom-based substituents can be installed on the acridine core.

Table 2: Divergent Functionalization via Cross-Coupling Reactions
Reaction TypeSubstituent IntroducedCatalyst/Reagents
Suzuki-Miyaura CouplingAryl, HeteroarylPd(PPh₃)₄, Boronic Acids
Sonogashira CouplingAlkynylPd(PPh₃)₄, CuI, Terminal Alkynes
Heck CouplingVinylPd(OAc)₂, Alkenes
Buchwald-Hartwig AminationAryl/AlkylaminoPd Catalyst, Amines
Copper-Promoted C-N CouplingAza-heterocyclesCuI, L-proline, Heterocycles

This modular approach allows for the systematic modification of the this compound periphery, enabling fine-tuning of its electronic, optical, and biological properties.

Stereoselective and Regioselective Synthesis of Chiral this compound Analogs

Controlling the selectivity of reactions—either the position of a new substituent (regioselectivity) or the three-dimensional arrangement of atoms (stereoselectivity)—is a paramount goal in modern synthesis.

Regioselectivity in the functionalization of acridine systems has been achieved through transition-metal-catalyzed C-H activation. researchgate.netdiva-portal.orgnih.gov By using a directing group or exploiting the inherent electronic properties of the substrate, catalysts can be guided to activate a specific C-H bond out of many possibilities. For instance, palladium-catalyzed alkoxylation of dihydrobenzo[c]acridines has been shown to occur with high regioselectivity, allowing for the precise installation of an alkoxy group at a specific position on the aromatic core. thieme-connect.com Such strategies, which rely on the subtle tuning of catalysts, ligands, and reaction conditions, could be adapted for the regioselective direct functionalization of the this compound scaffold, bypassing the need for pre-functionalized starting materials.

Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. A this compound derivative could be made chiral by introducing a stereocenter on a substituent or by creating a structure with axial or planar chirality. While highly sophisticated stereoselective methods exist for many classes of heterocyclic compounds, the specific application of these techniques to generate enantiomerically pure or enriched chiral analogs of this compound is not a widely reported area of research. The development of stereoselective syntheses of chiral this compound analogs remains a specialized challenge for future investigation.

Sophisticated Spectroscopic and Structural Elucidation of 7h Benzo Kl Acridine Systems

Theoretical and Computational Prediction of 7H-Benzo[kl]acridine Spectroscopic Signatures (NMR, UV-Vis, IR, Raman)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data. Density Functional Theory (DFT) is a widely used method for these predictions. rsc.org

For predicting Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is employed to calculate magnetic shielding constants, which are then converted into chemical shifts (δ). rsc.org Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions, providing predicted absorption maxima (λmax) for UV-Vis spectra. researchgate.netresearchgate.net This method helps rationalize the relationship between a molecule's structure and its UV-Visible absorption and emission properties. researchgate.net

Vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can also be computationally modeled. scm.comresearchgate.net These calculations help in the assignment of complex experimental spectra by predicting the frequencies and intensities of vibrational modes. scm.comresearchgate.net For instance, calculations can distinguish between IR-active modes, which cause a change in the dipole moment, and Raman-active modes, which cause a change in polarizability. scm.com

Table 1: Representative Predicted Spectroscopic Data for this compound using DFT/TD-DFT Methods Note: This table presents illustrative data based on typical computational results for aza-PAH compounds. Actual experimental values may vary.

Advanced NMR Spectroscopy for Complex this compound Derivatives (e.g., Solid-State NMR, Diffusion-Ordered Spectroscopy)

For complex systems involving this compound derivatives, such as aggregates, polymers, or host-guest complexes, standard solution-state NMR may be insufficient. Advanced NMR techniques provide deeper structural insights.

Solid-State NMR (ssNMR) is indispensable for characterizing insoluble derivatives or studying intermolecular interactions in the solid state. uni-wuerzburg.de For example, high-speed magic-angle spinning (MAS) ssNMR can reveal details about intermolecular arrangements and packing in crystalline or amorphous materials. uni-wuerzburg.de

Diffusion-Ordered Spectroscopy (DOSY) is a powerful solution-state NMR technique for analyzing mixtures and studying self-assembly. magritek.com It separates the NMR signals of different species based on their diffusion coefficients, which correlate with their size and shape. magritek.com For derivatives of this compound, DOSY can be used to confirm the formation of larger complexes, such as metal-ligand assemblies or supramolecular structures, by observing a diffusion coefficient that is significantly different from that of the monomeric species. cnrs.frunipd.it This technique is sometimes referred to as "NMR chromatography" for its ability to resolve components of a mixture. magritek.com

Table 2: Applications of Advanced NMR in the Study of this compound Derivatives

Ultrafast Spectroscopic Studies on Excited State Dynamics of this compound

Understanding the fate of this compound after absorbing light is crucial for applications in photochemistry and materials science. Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy (fs-TAS), are used to monitor the evolution of excited states on timescales from femtoseconds to nanoseconds. rsc.org

In a typical fs-TAS experiment, a "pump" pulse excites the molecule to a higher electronic state. A subsequent "probe" pulse, delayed by a specific time, measures the absorption spectrum of the transient excited species. rsc.org By varying this delay, one can track the population and depopulation of different excited states, mapping out the dynamic processes such as internal conversion (IC), intersystem crossing (ISC) to the triplet state, and fluorescence. nih.gov

Studies on related azanaphthalenes have shown that the relative positions of nitrogen atoms can significantly alter excited-state lifetimes and the competition between IC and ISC. nih.gov These investigations reveal that deactivation pathways can be systematically tuned, providing a basis for the rational design of photoactive molecules. nih.govrsc.org The data from such experiments allow for the determination of rate constants and quantum yields for the various photophysical processes.

Table 3: Typical Excited-State Processes and Timescales for Aza-Aromatics Note: This table shows representative data for related aza-aromatic systems. Lifetimes are highly dependent on molecular structure and environment.

High-Resolution Mass Spectrometry for Isotope Distribution and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural confirmation and analysis of this compound. nih.gov Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, typically to within a few parts per million, which allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. miamioh.edu

Tandem mass spectrometry (MS/MS), often performed on HRMS instruments, involves isolating the molecular ion ([M+H]⁺) and inducing fragmentation through methods like collision-induced dissociation (CID). lcms.czbiorxiv.org The resulting fragment ions provide a structural fingerprint of the molecule. For azaarenes, a characteristic fragmentation pathway involves the loss of a neutral H₂CN moiety (a mass loss of 28 Da), which can help confirm the identity of nitrogen-containing aromatic isomers. nih.govnih.gov The mass spectra of related benzoacridines show pronounced molecular ions and fragmentation patterns that are dependent on substituent positions. researchgate.net

Analysis of the isotopic pattern is also critical. The relative abundances of the ¹³C, ¹⁵N, and ²H isotopes in the molecular ion cluster must match the theoretical distribution for the proposed formula (C₁₆H₁₁N), providing definitive confirmation of the compound's elemental composition.

Table 4: Illustrative HRMS Fragmentation Analysis for this compound Note: This table presents a hypothetical fragmentation pattern based on known behaviors of azaarenes.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral this compound Compounds

While this compound itself is achiral, its derivatives can be made chiral, for example, by introducing helical chirality, as seen in helicenes, or by adding chiral substituents. acs.orgd-nb.info Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration and studying the solution-state conformation of such chiral molecules. researchgate.netacs.org

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. acs.org VCD measures the same phenomenon but in the infrared region, corresponding to vibrational transitions. researchgate.net Both techniques produce spectra where the sign and intensity of the signals are highly sensitive to the three-dimensional arrangement of atoms. d-nb.info

The standard method for determining the absolute configuration of a chiral this compound derivative involves comparing the experimental ECD and/or VCD spectrum with the spectrum predicted computationally for a known configuration (e.g., P- or M-helicity). acs.orgmdpi.com A good match between the experimental and calculated spectra allows for an unambiguous assignment of the molecule's absolute stereochemistry. d-nb.info These chiroptical techniques are often more sensitive to stereochemical details than conventional absorption or NMR spectroscopy. mdpi.com

Table 5: Application of Chiroptical Spectroscopy to Chiral this compound Derivatives

In Depth Computational and Theoretical Investigations of 7h Benzo Kl Acridine

Quantum Chemical Studies on Electronic Structure and Bonding in 7H-Benzo[kl]acridine

Quantum chemical methods provide profound insights into the molecular architecture and electronic characteristics of this compound.

Density Functional Theory (DFT) Applications for Reactivity Prediction and Mechanistic Insights

Density Functional Theory (DFT) has been a cornerstone in studying acridine (B1665455) derivatives, providing a balance between computational cost and accuracy. nih.govsciepub.com Calculations at levels like B3LYP/6-31G* are commonly employed to optimize the molecular geometry and to predict vibrational spectra. nih.gov For acridine and its analogs, DFT studies have been instrumental in determining structural parameters that are in good agreement with experimental data. nih.gov

Mechanistic investigations into the synthesis of benzo[kl]acridine derivatives have also benefited from DFT calculations. For instance, the palladium-catalyzed domino reaction to form the benzo[kl]acridine scaffold has been rationalized through a proposed catalytic cycle supported by DFT. researchgate.net These studies help in understanding the N-H/C-H bond activation and arylation steps involved in the synthesis. researchgate.netsci-hub.se

Frontier Molecular Orbital (FMO) Analysis of this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. imperial.ac.uknumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons. malayajournal.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. numberanalytics.commalayajournal.org A smaller gap generally implies higher reactivity.

For acridine-related structures, FMO analysis helps in understanding their interactions in chemical reactions. researchgate.netresearchgate.net The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Theoretical Frontier Molecular Orbital Data for a Related Acridine Derivative (Note: Data for a representative imidazole (B134444) derivative is provided for illustrative purposes, as specific FMO energy values for this compound were not available in the searched literature.)

Molecular OrbitalEnergy (eV)
HOMO-5.2822
LUMO-1.2715
Energy Gap (ΔE)4.0106

This data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated at the B3LYP/6-31G(d,p) level of theory. malayajournal.org

Molecular Dynamics Simulations of this compound Conformational Dynamics and Solvation Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes and interactions with solvent molecules. For acridine derivatives, MD simulations can provide insights into how the molecule behaves in a solution, which is crucial for understanding its photophysical properties and its interactions in biological environments. rsc.org For instance, simulations can reveal how the solvent environment affects the protonation state of the acridine nitrogen, which in turn influences its fluorescence behavior. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Frameworks for Theoretical Correlations

Quantitative Structure-Activity Relationship (QSAR) studies are a computational method used to correlate the chemical structure of compounds with their biological activity. sciepub.comtsijournals.com For acridine derivatives, QSAR models have been developed to predict their efficacy as anticancer agents. researchgate.netacs.org These models typically use descriptors derived from the molecular structure, such as electronic, steric, and hydrophobic parameters, to build a mathematical relationship with the observed biological activity. tsijournals.com While specific QSAR studies focusing solely on the this compound framework are not extensively documented in the provided results, the principles are widely applied to the broader class of acridine compounds. researchgate.netsemanticscholar.org

Prediction of Photophysical Properties and Electronic Transitions of this compound

The photophysical properties of acridine derivatives, such as their absorption and fluorescence spectra, are of significant interest due to their potential applications in materials science and as fluorescent probes. mdpi.comnih.govresearchgate.net Computational methods can predict these properties by calculating the electronic transitions between different molecular orbitals. The photophysical behavior of acridines is known to be sensitive to the solvent environment and pH. rsc.orgnih.gov For example, the fluorescence of acridine can be influenced by a water-assisted protonation equilibrium in micellar environments. rsc.org Derivatives of 7H-benzo[de]anthracen-7-one, a related structure, exhibit tunable fluorescence depending on the substituents and the solvent. mdpi.com

Docking and Molecular Interaction Studies of this compound with Theoretical Biological Targets (e.g., DNA, Proteins – purely mechanistic modeling)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcce.ac.irresearchgate.net For acridine derivatives, docking studies are often performed to understand their interaction with biological macromolecules like DNA and proteins, which are common targets for anticancer drugs. researchgate.netresearchgate.netacs.org Acridines are well-known DNA intercalators, and their planar structure allows them to fit between the base pairs of the DNA double helix. researchgate.net

Molecular docking simulations of acridine derivatives with targets like topoisomerases or protein kinases can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.netresearchgate.net These studies are crucial for the rational design of new, more potent inhibitors. nih.gov For example, docking studies have been used to investigate the binding of acridine derivatives to the ATP binding site of P-glycoprotein, a protein associated with multidrug resistance in cancer. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 7h Benzo Kl Acridine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the 7H-Benzo[kl]acridine Core

The reactivity of the this compound ring system in substitution reactions is governed by the electron distribution within its extended π-system. The nitrogen atom and the topology of the fused rings dictate the positions most susceptible to electrophilic or nucleophilic attack.

Electrophilic Aromatic Substitution: Classical electrophilic substitution reactions on the unsubstituted acridine (B1665455) ring are often not highly regioselective and can lead to polyfunctionalized products. thieme-connect.com However, studies on closely related polycyclic acridine systems provide insight into the likely reactivity of the benzo[kl]acridine core. For instance, the related 7H-pyrido[4,3,2-kl]acridine undergoes electrophilic substitution, such as the Vilsmeier-Haack reaction, demonstrating the capacity of these systems to react with electrophiles. researchgate.net Research on pyrido[2,3,4-kl]-acridines has shown that nitration can occur, with the position of substitution being influenced by the existing substituents and reaction conditions. mdpi.com

Nucleophilic Aromatic Substitution: Nucleophilic substitution reactions are also characteristic of acridine-type compounds. In pyridoacridone systems, which are structurally related to benzo[kl]acridines, the propensity for a tolylthio group to be substituted by various nucleophiles has been demonstrated. This type of reaction is valuable for introducing diverse functional groups. Similarly, the synthesis of certain pyridoacridine alkaloids involves the intramolecular nucleophilic substitution of a fluorine atom by an imine anion to complete the final ring cyclization.

Table 1: Examples of Substitution Reactions on Related Acridine Scaffolds

Reaction TypeAcridine ScaffoldReagents/ConditionsOutcomeReference
Electrophilic (Vilsmeier-Haack)7H-Pyrido[4,3,2-kl]acridinePOCl₃, DMFFormylation on the heterocyclic core researchgate.net
Nucleophilic (Fluorine displacement)Fluorinated diarylamine precursortert-ButyllithiumIntramolecular cyclization to form a pentacyclic acridine
Nucleophilic (Thiol displacement)Tolylthio-substituted pyridoacridonePrimary aminesSubstitution of the tolylthio group by an amino group

Oxidation and Reduction Chemistry of this compound and its Redox Potentials

The extended aromatic system of this compound allows it to undergo both oxidation and reduction reactions, leading to changes in its electronic structure and properties.

Reduction and Oxidation: The reduction of the acridine nucleus is a well-established transformation. Depending on the reducing agent and reaction conditions, reduction can yield acridane (9,10-dihydroacridine) or more extensively hydrogenated products. thieme-connect.com Catalytic hydrogenation using various metal catalysts can lead to octahydroacridine or fully saturated tetradecahydroacridine. thieme-connect.com Oxidation of acridine derivatives can lead to the formation of acridones (acridin-9(10H)-ones) or quinone-like structures, particularly when activated by appropriate substituents. thieme-connect.com

Redox Potentials: The electrochemical properties of this compound derivatives are of significant interest for their potential use in optoelectronic applications. rsc.orgsci-hub.se Cyclovoltammetric measurements have been used to determine their oxidation and reduction potentials. acs.org A recent study detailed the synthesis of five N-aryl benzo[kl]acridine derivatives with varying heteroatoms (C, O, S, Se) and evaluated their electrochemical potentials for application as photocatalysts. mdpi.com These locked, conjugated structures exhibit redox potentials that are tunable by altering the doping heteroatom. mdpi.com

Table 2: Electrochemical Potentials of N-Aryl Benzo[kl]acridine Derivatives

Derivative (Exo-doping Atom)E(p/2) [V] vs SCE (Oxidation)E(p/2) [V] vs SCE (Reduction)Reference
Carbon (PCH)+1.14-1.50 mdpi.com
Oxygen (POH)+0.92-1.61 mdpi.com
Sulfur (PSH)+0.96-1.46 mdpi.com
Selenium (PSeH)+0.93-1.42 mdpi.com
*Data sourced from a study on organic photocatalysts. mdpi.com E(p/2) represents the half-peak potential.

Pericyclic and Cycloaddition Reactions Involving this compound Scaffolds

While pericyclic and cycloaddition reactions using the this compound core as a substrate are not extensively documented, these reaction types are fundamental to the synthesis of the scaffold itself and its complex analogues.

The construction of the polycyclic acridine framework often relies on strategic cycloaddition and electrocyclic reactions. A common method for creating related pyrido[4,3,2-kl]acridines involves the 1,3-dipolar cycloaddition of 9-azidoacridine (B1194597) with an alkyne, which forms a triazolylacridine intermediate. This intermediate then undergoes a thermal Graebe-Ullmann reaction, involving nitrogen expulsion and cyclization, to yield the final tetracyclic system. Furthermore, intramolecular [4+2] cycloaddition (Diels-Alder type) reactions have been employed in the synthesis of benzo[b]acridine intermediates from ketenimine precursors.

Table 3: Cycloaddition Reactions in the Synthesis of Acridine Systems

Reaction TypeReactantsKey IntermediateFinal Product TypeReference
1,3-Dipolar Cycloaddition9-Azidoacridine and an alkyne9-(1,2,3-Triazol-1-yl)acridine7H-Pyrido[4,3,2-kl]acridine
Intramolecular [4+2] CycloadditionKetenimine derived from an aniline (B41778) precursor-Benzo[b]acridine

Transition Metal-Catalyzed Cross-Coupling and Functionalization of this compound Derivatives

Transition metal catalysis has become a powerful tool for both the synthesis and functionalization of the this compound core. Palladium-catalyzed reactions, in particular, have enabled efficient and high-yield preparations.

Beyond the synthesis of the core, cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions have been successfully used to functionalize related pentacyclic acridine systems. These methods allow for the introduction of various substituents onto the polycyclic framework, which is crucial for tuning the molecule's properties for specific applications, such as enhancing affinity for G-quadruplex DNA.

Table 4: Transition Metal-Catalyzed Reactions for Benzo[kl]acridine Synthesis

Reaction TypeSubstratesCatalyst/Ligand SystemProductYieldReference
Pd-catalyzed Domino N-H/C-H Coupling1,8-Diiodonaphthalene, Diphenylamine (B1679370)Pd₂(dba)₃, P(t-Bu)₃7-Phenyl-7H-benzo[kl]acridine95% rsc.orgsci-hub.se
Pd-catalyzed Domino N-H/C-H Coupling1,8-Dibromonaphthalene, DiphenylaminePd₂(dba)₃, P(t-Bu)₃7-Phenyl-7H-benzo[kl]acridine85% rsc.orgsci-hub.se
Sequential N-H/C-H Coupling1,8-Dibromonaphthalene, PhenoselenazinePd(OAc)₂, Xantphos / Pd₂(dba)₃, P(t-Bu)₃N-Aryl Benzo[kl]acridine (Se-doped)45-78% mdpi.com

Photoreactivity and Photoinduced Electron Transfer Processes of this compound

The extensive conjugation of the this compound system results in interesting photophysical and photochemical properties. These molecules can absorb light and participate in photoinduced electron transfer (PET) processes, making them candidates for use as photosensitizers and photocatalysts. nih.govrsc.org

Upon absorption of light, a molecule can be promoted to an excited state with a significantly different redox potential compared to its ground state, enabling it to act as a potent photoreductant or photooxidant. nih.gov The photoreactivity of acridine derivatives has been harnessed for applications such as light-dependent drug release. acs.org A (benzo(a)acridin-12-yl)methyl-caged compound, for example, demonstrated light-dependent cytotoxicity, presumably through the release of a therapeutic agent upon irradiation. acs.org

Recently, N-aryl benzo[kl]acridine derivatives have been specifically designed and synthesized as organic photocatalysts. mdpi.com The rigid, planar benzo[kl]acridine moiety extends the π-conjugation, shifting the absorption into the visible light region. These compounds have proven to be effective photocatalysts for organocatalyzed atom transfer radical polymerization (O-ATRP) of methacrylates under visible light irradiation, with the selenium-doped variant showing the best performance. mdpi.com This highlights the potential to tune the photoreactivity of the scaffold through synthetic modification.

Table 5: Photophysical Properties of N-Aryl Benzo[kl]acridine Derivatives

Derivative (Exo-doping Atom)Absorption λmax (nm)Emission λmax (nm)ApplicationReference
Carbon (PCH)419502Visible-light Photocatalyst mdpi.com
Oxygen (POH)432527Visible-light Photocatalyst mdpi.com
Sulfur (PSH)435511Visible-light Photocatalyst mdpi.com
Selenium (PSeH)438513Visible-light Photocatalyst for O-ATRP mdpi.com
*Data sourced from a study on organic photocatalysts for O-ATRP. mdpi.com

Mechanistic Elucidation of 7h Benzo Kl Acridine Interactions with Biological Macromolecules and Materials Conceptual Basis

Molecular Recognition Mechanisms of 7H-Benzo[kl]acridine with Nucleic Acids (DNA/RNA Intercalation, Groove Binding)

The interaction of this compound derivatives with nucleic acids is a cornerstone of their biological effects. The primary mechanism involves the insertion of the planar aromatic ring system between the base pairs of double-stranded DNA, a process known as intercalation. if-pan.krakow.plnih.govresearchgate.net This mode of binding is driven by π-π stacking interactions between the acridine (B1665455) core and the DNA base pairs, leading to a distortion of the DNA helix. This can inhibit crucial cellular processes like DNA replication and transcription. researchgate.netmdpi.commdpi.com

Beyond simple intercalation, some derivatives can engage in additional binding modes. For instance, flexible side chains attached to the acridine core can occupy the major or minor grooves of the DNA helix. nih.govresearchgate.net This dual-mode binding, involving both intercalation and groove binding, can significantly enhance the affinity and specificity of the interaction. researchgate.net The nature of the substituents on the benzo[kl]acridine ring system dictates the preferred binding mode and the strength of the interaction. mdpi.com For example, some benzo[k,l]xanthene lignans, which share a similar planar core, exhibit this dual interaction, with the planar core intercalating and flexible pendants binding to the minor groove. researchgate.net

Furthermore, some acridine derivatives have shown the ability to bind to and stabilize non-canonical DNA structures, such as G-quadruplexes and triplexes. rsc.org The stabilization of these structures can interfere with telomere maintenance and gene regulation, providing another avenue for their biological activity. The interaction with single-stranded DNA and RNA is also possible, often involving electrostatic interactions and stacking with available bases. nih.gov

Protein-Ligand Interaction Mechanisms: Enzyme Inhibition and Receptor Binding Principles of this compound Analogs

Analogues of this compound are known to interact with a variety of protein targets, primarily through enzyme inhibition. A significant target for acridine derivatives is topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. if-pan.krakow.plbeilstein-journals.org By intercalating into DNA, these compounds can trap the topoisomerase-DNA complex, leading to double-strand breaks and ultimately cell death. if-pan.krakow.pl Some derivatives can also inhibit other enzymes such as telomerase, protein kinases, and poly(ADP-ribose)polymerases (PARPs). mdpi.commdpi.comresearchgate.net

The binding of these analogs to enzymes is governed by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions. The planar acridine core often fits into hydrophobic pockets within the enzyme's active site or at allosteric sites. Substituents on the acridine ring can form specific hydrogen bonds with amino acid residues, enhancing binding affinity and selectivity. For instance, certain benzo[c]acridine-diones have been designed as tubulin polymerization inhibitors, with their structure mimicking the binding elements of known antitubulin agents. researchgate.net

While specific receptor binding for this compound itself is not extensively documented, the principles of ligand-receptor interactions suggest that its planar and aromatic nature could facilitate binding to receptors with complementary hydrophobic and aromatic domains. For example, some acridine derivatives have been investigated as inhibitors of the peripheral-type benzodiazepine (B76468) receptor. ichb.pl

Elucidation of Fluorescent Probing Mechanisms by this compound Derivatives

The inherent fluorescence of the acridine scaffold makes its derivatives valuable as fluorescent probes for biological systems. if-pan.krakow.plresearchgate.netresearchgate.net The mechanism behind their use as probes often relies on changes in their fluorescence properties upon binding to a target molecule or in response to changes in the local microenvironment. ichb.pl

One common mechanism is Photoinduced Electron Transfer (PeT) . ichb.pl In a PeT-based probe, the fluorophore (the acridine core) is linked to a receptor unit. In the unbound state, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Upon binding of an analyte to the receptor, this electron transfer is inhibited, leading to a "turn-on" of fluorescence.

Another mechanism is the Förster Resonance Energy Transfer (FRET) , where the acridine derivative can act as either a donor or an acceptor. Changes in the distance between the acridine probe and another fluorophore due to a biological event can lead to a change in FRET efficiency, providing a ratiometric readout.

Furthermore, the fluorescence of acridine derivatives can be sensitive to the polarity and viscosity of their environment. Binding to a hydrophobic pocket in a protein, for example, can lead to an increase in fluorescence quantum yield and a blue shift in the emission spectrum. This solvatochromic behavior allows them to probe the nature of binding sites. The benzo[b]quinolizinium ion, a structural analogue, has been developed as a water-soluble fluorescent probe whose emission properties are sensitive to the presence of analytes like metal ions and DNA. arkat-usa.org

Mechanistic Basis of this compound as a Chemical Probe in Biological Systems

As chemical probes, this compound derivatives leverage their interaction mechanisms to investigate biological processes. Their ability to intercalate into DNA allows them to be used to probe DNA structure and dynamics. nih.gov For instance, changes in the fluorescence of an acridine probe upon DNA binding can report on the accessibility of the intercalation sites. mdpi.com

Their role as enzyme inhibitors enables their use in studying enzyme function and for target validation in drug discovery. By using a fluorescently labeled acridine derivative, it is possible to visualize the localization of the target enzyme within cells and to monitor the binding event in real-time.

The sensitivity of their fluorescence to the local environment makes them excellent probes for microenvironmental properties such as polarity and viscosity within cells and organelles. This can provide insights into cellular processes and the changes that occur during disease states. For example, acridine orange is a well-known probe that fluoresces differently when bound to double-stranded versus single-stranded nucleic acids, allowing for the visualization of these different structures within cells. nih.gov

Surface Adsorption and Interaction Mechanisms of this compound with Nanomaterials

The interaction of this compound and its derivatives with nanomaterials is an emerging area of interest, with potential applications in sensing, catalysis, and drug delivery. The adsorption of these planar aromatic molecules onto the surface of nanomaterials is primarily driven by non-covalent interactions.

On carbon-based nanomaterials like graphene and carbon nanotubes, the dominant interaction is π-π stacking between the extended π-system of the acridine core and the graphitic surface of the nanomaterial. nih.gov This strong interaction can lead to efficient quenching of the acridine's fluorescence, a phenomenon that can be exploited for sensing applications.

With metallic or metal oxide nanoparticles, the interaction can be more complex. Electrostatic interactions can occur between a charged acridine derivative and a nanoparticle with an opposite surface charge. uminho.ptmdpi.comHydrophobic interactions also play a significant role, particularly for unmodified nanoparticles in aqueous environments. nih.govmdpi.com Furthermore, specific functional groups on the acridine derivative can form coordinate bonds with metal atoms on the nanoparticle surface.

The surface chemistry of the nanoparticles is a critical factor in determining the adsorption dynamics and the nature of the interaction. nih.gov For instance, modifying the surface of silica (B1680970) nanoparticles with both hydrophobic and hydrophilic agents can enhance the adsorption of certain molecules compared to purely hydrophobic or hydrophilic surfaces. nih.gov Magnetic nanoparticles functionalized with specific ligands can be used for the targeted separation and preconcentration of molecules like acridine derivatives. rsc.orgresearchgate.net

Advanced Analytical Chemistry Techniques for 7h Benzo Kl Acridine

Development of Ultra-Trace Analytical Methods for 7H-Benzo[kl]acridine in Complex Samples

The development of ultra-trace analytical methods is paramount for detecting minute quantities of this compound in intricate samples such as environmental matrices (e.g., soil, water, air) and biological tissues. The inherent complexity of these samples requires highly selective and sensitive techniques to isolate and quantify the target analyte from a multitude of interfering substances.

Modern analytical approaches for polycyclic aromatic compounds (PACs) and related heterocyclic structures increasingly rely on multidimensional chromatography coupled with high-resolution mass spectrometry. enthalpy.combac-lac.gc.ca For instance, comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in peak capacity and resolution compared to conventional one-dimensional GC. bac-lac.gc.ca When paired with a high-resolution time-of-flight mass spectrometer (HR-TOF/MS), this technique allows for the precise identification and quantification of individual isomers in complex mixtures, a critical capability for differentiating this compound from other structurally similar compounds. bac-lac.gc.ca The enhanced separation power of GCxGC is crucial for resolving target analytes from the complex background matrix often encountered in environmental samples. bac-lac.gc.ca

In addition to gas chromatography, high-performance liquid chromatography (HPLC) is a powerful tool, especially when combined with sensitive detectors like fluorescence or diode array detectors (DAD). For the analysis of polar heterocyclic aromatic amines in challenging matrices like thermally treated meat, HPLC with DAD and fluorescence detection (FLD) has proven effective for achieving low detection limits. mdpi.com The intrinsic fluorescence of many polyaromatic systems, including acridine (B1665455) derivatives, can be exploited for highly sensitive and selective detection. epa.gov The development of methods for this compound would likely involve an optimization of the mobile phase and gradient elution to achieve separation from interferences, followed by detection at specific excitation and emission wavelengths to maximize sensitivity.

Sample preparation is a critical preceding step for any ultra-trace analysis. Techniques such as solid-phase extraction (SPE) are commonly employed to concentrate the analyte and remove interfering components from the sample matrix. unizar.es The selection of the appropriate SPE sorbent is crucial for achieving high recovery rates for this compound.

Technique Principle Detector Applicability to this compound
GC×GC Comprehensive two-dimensional gas chromatographyHR-TOF/MSHigh-resolution separation of isomers in complex environmental samples. bac-lac.gc.ca
HPLC High-performance liquid chromatographyFluorescence (FLD), Diode Array (DAD)Sensitive and selective detection in complex matrices like food and environmental samples. mdpi.com
SPE Solid-Phase ExtractionN/A (Sample Preparation)Pre-concentration and cleanup of samples to enhance detection limits and reduce matrix effects. unizar.es

Chiral Separation Techniques for Enantiomers of Asymmetric this compound Derivatives (e.g., HPLC, CE)

Many derivatives of this compound can be chiral, exhibiting enantiomeric forms that may have different biological activities and toxicological profiles. The separation and quantification of these enantiomers are therefore of significant interest. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the premier techniques for chiral separations.

Chiral HPLC is a widely used method for resolving enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Patents have disclosed the use of chiral stationary phase high-performance liquid chromatography for the enantiomeric resolution of benzo[kl]acridine derivatives. epo.orggoogle.com While specific details of the CSPs used are often proprietary, common chiral selectors include polysaccharide derivatives (e.g., cellulose (B213188) and amylose), cyclodextrins, and protein-based phases. nih.gov The choice of mobile phase, including the type and concentration of organic modifier and any additives, is critical for optimizing the separation.

Capillary electrophoresis has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and low consumption of chiral selectors. researchgate.netnih.govrsc.org For charged or chargeable azahelicenes, which are structurally analogous to certain this compound derivatives, CE with a chiral selector in the background electrolyte is particularly effective. researchgate.net Sulfated β-cyclodextrins have been successfully employed as chiral selectors for the enantioseparation of cationic helicene-like species. researchgate.net The principle relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different electrophoretic mobilities, enabling their separation. The development of a CE method for a specific asymmetric this compound derivative would involve the selection of an appropriate chiral selector and the optimization of parameters such as buffer pH, selector concentration, and applied voltage.

Technique Chiral Selector/Stationary Phase Principle of Separation Reported Application
Chiral HPLC Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based)Differential interaction of enantiomers with the CSP, leading to different retention times. nih.govEnantiomeric resolution of benzo[kl]acridine derivatives. epo.org
Chiral CE Cyclodextrins (e.g., sulfated β-cyclodextrin) added to the bufferFormation of transient diastereomeric complexes with different electrophoretic mobilities. researchgate.netrsc.orgEnantiocomposition analysis of charged, helicene-like species. researchgate.net

Electrochemical Sensing and Biosensing Principles Utilizing this compound

The electrochemical properties of this compound and its derivatives open up possibilities for their use in the development of novel electrochemical sensors and biosensors. The redox activity of the polycyclic aromatic system, which can be influenced by substituents, forms the basis for these applications.

Electrochemical sensors operate by transducing the interaction of the analyte with an electrode surface into a measurable electrical signal. cas.cz The inherent electrochemical activity of benzo[kl]acridine derivatives allows for their direct detection using techniques like cyclic voltammetry. Studies on newly synthesized benzo[kl]acridine derivatives have included the investigation of their electrochemical properties, noting their potential for optoelectronic applications. rsc.orgsci-hub.seresearchgate.net Similarly, research on related dibenzo[c,h]acridine complexes has detailed their redox behavior, showing reversible reduction waves. nih.gov This suggests that a sensor for this compound could be designed based on its oxidation or reduction potential at a suitably modified electrode. The sensitivity and selectivity of such a sensor could be enhanced by modifying the electrode surface with materials like carbon nanotubes or graphene, which are known to improve electron transfer rates and provide a larger surface area for interaction. acs.org

Biosensors incorporate a biological recognition element, such as an enzyme or an antibody, coupled to a transducer. rsc.org While direct applications of this compound in biosensors are not widely reported, its structure lends itself to several potential biosensing principles. For instance, this compound derivatives could be designed to act as intercalating agents with DNA. If a specific derivative binds preferentially to a particular DNA sequence, this interaction could be detected electrochemically, for example, by monitoring changes in the redox signal of an attached ferrocene (B1249389) label or by observing the change in the electrochemical signal of a DNA-intercalated indicator. Acridine derivatives are known to be effective G-quadruplex DNA telomere targeting agents, and this binding event can be the basis for a sensing mechanism. researchgate.net Furthermore, this compound could be used as a building block for creating molecularly imprinted polymers (MIPs) for the selective recognition of specific analytes. In an MIP-based sensor, a polymer matrix is created with cavities that are complementary in shape and functionality to the target molecule, enabling highly selective rebinding that can be detected electrochemically. mdpi.com

Sensing Principle Mechanism Potential Application for this compound
Direct Electrochemical Sensing Direct oxidation or reduction of the analyte at an electrode surface.Quantification of this compound based on its intrinsic redox properties. rsc.orgnih.gov
DNA Intercalation-Based Biosensing Detection of changes in electrochemical signals upon binding of the analyte to DNA.Development of sensors for DNA or for the compound itself if it acts as a DNA-binding agent. researchgate.net
Molecularly Imprinted Polymer (MIP) Sensing Selective recognition of the analyte by a custom-made polymer with specific binding sites.Creation of highly selective sensors for this compound in complex samples. mdpi.com

Future Research Directions and Conceptual Applications of 7h Benzo Kl Acridine Chemistry

7H-Benzo[kl]acridine as a Versatile Synthetic Intermediate for Advanced Materials and Organic Electronics

The rigid, planar, and π-conjugated structure of this compound makes it an exemplary chemical scaffold for the development of advanced materials, particularly in the realm of organic electronics. Its inherent photophysical properties can be finely tuned through strategic chemical modifications, opening doors for its application in Organic Light-Emitting Diodes (OLEDs) and chemical sensors.

The core structure of acridine (B1665455) and its derivatives has been recognized for its strong electron-donating capacity and notable optoelectronic properties. mdpi.com These characteristics are crucial for the development of efficient organic electronic devices. mdpi.com For instance, annulated N-aryl benzo[kl]acridines have been identified as effective photocatalysts that respond to visible light. mdpi.com By modifying the core chromophoric structures and extending conjugation through ring-locking, researchers have successfully synthesized these compounds. mdpi.com Specifically, a selenium-doped variant demonstrated excellent performance in the organocatalyzed atom transfer radical polymerization (O-ATRP) of methacrylates under visible light irradiation. mdpi.com This highlights the potential of the this compound scaffold in creating materials for controlled polymerization processes, which are fundamental in producing polymers with specific molecular weights and low dispersities. mdpi.com

Furthermore, the general class of acridines has been explored for its utility in OLEDs. mdpi.com Partially hydrogenated acridine analogs have been employed as electron donor groups in OLED applications, indicating that the core acridine structure, and by extension the this compound framework, can be a valuable component in designing hole-transporting materials for high-efficiency solar cells and OLEDs. mdpi.com The ability to functionalize the this compound core allows for the synthesis of a diverse library of compounds with tailored electronic properties, paving the way for next-generation displays and lighting technologies. durham.ac.uk

Exploration of Novel Pharmacophores and Bioactive Scaffolds Derived from this compound

The acridine scaffold has a long-standing history in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. bibliotekanauki.plresearchgate.netresearchgate.net The this compound framework, as a unique member of the acridine family, offers a distinct structural motif for the design of novel pharmacophores and bioactive scaffolds.

The planar nature of the acridine ring system is a key feature that facilitates its intercalation into DNA, a mechanism of action for many anticancer agents. researchgate.netmdpi.comresearchgate.net The synthesis of derivatives of the related 7H-pyrido[4,3,2-kl]acridine has been a focus of research aimed at developing new anticancer drugs. semanticscholar.org These efforts have led to the discovery of compounds with significant growth-inhibitory activities against various tumor cell lines. researchgate.netresearchgate.net The functionalization of the this compound core can lead to the development of new therapeutic agents that target DNA and associated enzymes like topoisomerases. researchgate.net

Moreover, the exploration of the chemical space around the this compound scaffold can yield compounds with other valuable biological activities. Acridine derivatives have been investigated for their potential as antimalarial, antitrypanosomal, and anti-prion agents. researchgate.net By systematically modifying the substituents on the this compound ring, it is possible to create libraries of compounds for screening against a wide range of diseases, potentially leading to the discovery of new therapeutic leads. The development of new synthetic methodologies for acridine derivatives further supports the exploration of this chemical space. researchgate.net

Challenges and Opportunities in Scaling Up this compound Synthesis for Research Needs

While the potential applications of this compound derivatives are vast, realizing this potential hinges on the ability to produce these compounds in sufficient quantities for extensive research and development. The synthesis of complex polycyclic aromatic compounds often involves multi-step processes that can be challenging to scale up.

Another challenge is the use of hazardous reagents in some synthetic pathways. mountainscholar.org The development of greener and more sustainable synthetic methods is crucial for industrial-scale production. This includes the use of heterogeneous catalysts that can be easily recovered and reused, as demonstrated in the synthesis of benzo[c]acridine derivatives using sulfonic acid functionalized SBA-15. scielo.org.mx The optimization of reaction conditions, such as temperature and the use of solvent-free protocols, can also contribute to more efficient and environmentally friendly syntheses. scielo.org.mx Overcoming these synthetic hurdles will be key to unlocking the full research potential of the this compound scaffold.

Emerging Computational Approaches for Designing this compound with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with specific properties. For this compound, computational approaches can play a pivotal role in predicting and tailoring its reactivity to create derivatives with desired functionalities.

Density Functional Theory (DFT) calculations, for instance, can be employed to understand the electronic structure and reactivity of this compound and its derivatives. mdpi.com These calculations can provide insights into the stability of different isomers and predict the most likely sites for chemical reactions. mdpi.com This information is invaluable for guiding synthetic efforts and designing more efficient reaction pathways. For example, computational studies have been used to investigate the stability of aza-acridine derivatives and understand their hydrolysis mechanisms, which is crucial for developing stable and effective drug candidates. mdpi.commdpi.com

Structure-guided computational approaches can also be used to design novel inhibitors for specific biological targets. researchgate.net By modeling the interaction between this compound derivatives and a target protein or DNA structure, it is possible to identify key structural modifications that would enhance binding affinity and selectivity. This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the discovery process. The combination of computational design and experimental synthesis represents a powerful strategy for developing new materials and therapeutic agents based on the this compound scaffold.

Interdisciplinary Research Synergies Involving this compound in Chemical Biology and Material Science

The multifaceted nature of this compound chemistry creates a natural synergy between different scientific disciplines, particularly chemical biology and materials science. The exploration of this compound and its derivatives at the interface of these fields is poised to yield significant scientific breakthroughs.

In chemical biology, the this compound scaffold can be utilized to develop chemical probes for studying biological processes. The intrinsic fluorescence of some acridine derivatives allows for their use in imaging applications, such as tracking their localization within cells. researchgate.net By attaching specific functional groups, this compound-based probes can be designed to selectively target and report on the activity of specific enzymes or biomolecules. This can provide valuable insights into disease mechanisms and aid in the validation of new drug targets.

Q & A

Basic: What are the established synthetic routes for 7H-Benzo[kl]acridine, and what methodological considerations are critical for reproducibility?

The synthesis of this compound derivatives often involves reductive intramolecular N-arylation. A validated method uses zinc dust and formic acid under controlled temperatures (80–100°C) to cyclize precursor compounds, achieving yields of ~60–70%. Key considerations include strict anhydrous conditions, stoichiometric ratios of reagents, and purification via column chromatography using silica gel and ethyl acetate/hexane mixtures . Recent optimizations suggest palladium-catalyzed cross-coupling reactions for introducing substituents, reducing reaction steps, and improving regioselectivity .

Advanced: How can synthetic pathways for this compound be optimized to enhance yield and sustainability?

Advanced approaches focus on green chemistry principles:

  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura couplings, reducing byproducts and improving atom economy .
  • Solvent Selection : Replacing dichloromethane with cyclopentyl methyl ether (CPME) minimizes environmental impact while maintaining reaction efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by 15–20% through controlled thermal activation .

Basic: What analytical techniques are recommended for characterizing this compound purity and structure?

  • Chromatography : HPLC with C18 columns (methanol/water mobile phase) and GC-MS (using NIST reference data for fragmentation patterns) ensure purity >95% .
  • Spectroscopy : UV-Vis (λmax ~350 nm for acridine cores) and ¹H/¹³C NMR (aromatic proton shifts at δ 7.5–8.5 ppm) confirm structural integrity .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ for C₁₇H₁₁N: calculated 229.0895, observed 229.0892) .

Advanced: How can researchers resolve contradictions in reported DNA intercalation efficiencies of this compound derivatives?

Contradictions often arise from experimental variables:

  • Binding Assay Selection : Compare fluorescence quenching (static vs. dynamic mechanisms) with viscosity measurements (intercalation increases DNA helix length) .
  • Buffer Conditions : Ionic strength (e.g., 50 mM NaCl vs. 150 mM) impacts binding affinity; use isothermal titration calorimetry (ITC) to quantify enthalpy-entropy trade-offs .
  • Cell-Free vs. Cellular Models : Validate intercalation in plasmid DNA assays before extrapolating to in vitro cytotoxicity studies .

Basic: What in vitro models are appropriate for evaluating the biological activity of this compound?

  • Antiproliferative Assays : MTT or resazurin-based viability tests in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression .
  • Apoptosis Detection : Annexin-V/PI staining and caspase-3/7 activity assays differentiate necrotic vs. apoptotic pathways .
  • DNA Damage Markers : Western blotting for γ-H2AX or Comet assays quantify double-strand breaks .

Advanced: How can conflicting toxicity data between in vitro and in vivo studies be reconciled?

  • Metabolic Profiling : Use liver microsomes or CYP450 isoforms to identify metabolites that may alter toxicity profiles .
  • Dosage Adjustments : Translate in vitro IC₅₀ values to in vivo doses using allometric scaling (e.g., body surface area normalization) .
  • Toxicogenomics : RNA-seq analysis of exposed tissues identifies pathways (e.g., oxidative stress, inflammation) not captured in cell models .

Basic: What computational tools are used to predict this compound-DNA interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models intercalation into B-DNA (PDB ID: 1BNA), prioritizing groove-binding vs. intercalative modes .
  • QSAR Models : Correlate substituent electronegativity or π-stacking capacity with experimental binding constants (e.g., log Kₐ) .
  • MD Simulations : AMBER or GROMACS simulate stability of DNA-ligand complexes over 100-ns trajectories .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Process Analytical Technology (PAT) : Real-time FTIR monitors reaction progress, ensuring consistent intermediate formation .
  • Design of Experiments (DoE) : Response surface methodology (RSM) optimizes variables (temperature, catalyst loading) for robustness .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) identify degradation pathways, guiding storage conditions (e.g., inert atmosphere, −20°C) .

Basic: How should researchers validate the reproducibility of literature-reported biological data for this compound?

  • Replication Protocols : Follow primary literature methods exactly, including cell passage numbers, serum concentrations, and assay incubation times .
  • Positive Controls : Use established agents (e.g., doxorubicin for DNA intercalation) to benchmark activity .
  • Data Transparency : Share raw datasets (e.g., flow cytometry FCS files) and statistical codes (R/Python) for independent verification .

Advanced: What interdisciplinary approaches enhance mechanistic studies of this compound?

  • Chemical Biology : Photoaffinity labeling with azide probes identifies cellular targets via click chemistry .
  • Omics Integration : Proteomics (LC-MS/MS) and transcriptomics (RNA-seq) map signaling pathways affected by treatment .
  • In Silico-Experimental Hybrids : Machine learning predicts novel derivatives, validated by parallel synthesis and high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.